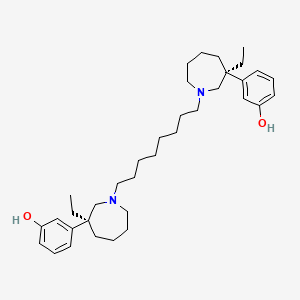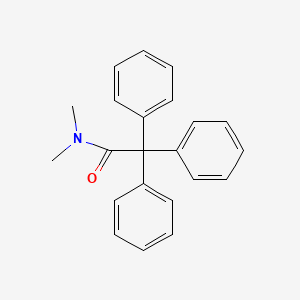![molecular formula C38H60N2O2 B10851396 3-[3-Ethyl-1-[10-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol](/img/structure/B10851396.png)
3-[3-Ethyl-1-[10-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[3-Ethyl-1-[10-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol" is a highly specialized organic molecule that features prominently in research and industrial applications. This complex structure comprises azepane rings and phenolic groups, contributing to its unique chemical properties and potential utility across various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound involves several key steps:
Formation of Azepane Rings: : Initial synthesis of azepane rings through cyclization reactions. Key reagents include amines and epoxides under catalytic conditions.
Addition of Ethyl Groups: : Alkylation processes to introduce ethyl groups, typically using ethyl halides.
Incorporation of Hydroxyphenyl Groups: : Substitution reactions to attach hydroxyphenyl groups onto the azepane rings. This step often requires the presence of strong bases to deprotonate the phenol.
Industrial Production Methods
Scaling up for industrial production requires optimizing reaction conditions for yield and purity. Continuous flow reactors and high-throughput screening methods are employed to refine parameters. The reactions are carried out under controlled temperature and pressure to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, potentially converting hydroxyl groups into ketones or aldehydes using reagents like potassium permanganate.
Reduction: : Reduction processes can be employed to modify the phenolic group, using agents like sodium borohydride.
Substitution: : Halogenation or nitration reactions can introduce functional groups into the aromatic ring, utilizing halogens or nitrating mixtures.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitrating mixtures (sulfuric and nitric acids).
Major Products
Oxidation Products: : Ketones or aldehydes depending on the reaction conditions.
Reduction Products: : Phenolic alcohols or aliphatic alcohols.
Substitution Products: : Halogenated or nitrated aromatic compounds.
Scientific Research Applications
This compound finds diverse applications across:
Chemistry: : As a reagent in synthetic organic chemistry, assisting in the development of new synthetic pathways.
Biology: : Investigating its interaction with biological macromolecules, including its potential as a pharmacophore.
Medicine: : Exploring its therapeutic potential, particularly its role in binding with target proteins or receptors.
Industry: : Utilized in material science for developing polymers and other advanced materials, thanks to its unique structural features.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: : Primarily interacts with enzymes and receptors due to the presence of functional groups that mimic natural substrates or inhibitors.
Pathways Involved: : It may modulate signaling pathways by either activating or inhibiting specific enzymes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparing it to other similar compounds:
3-[3-Methyl-1-[10-[3-methyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol: : This variant with methyl groups instead of ethyl groups shows distinct reactivity and binding affinity.
3-[3-Propyl-1-[10-[3-propyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol: : The propyl variant offers insights into steric effects and chain length impact on activity.
Properties
Molecular Formula |
C38H60N2O2 |
|---|---|
Molecular Weight |
576.9 g/mol |
IUPAC Name |
3-[3-ethyl-1-[10-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C38H60N2O2/c1-3-37(33-19-17-21-35(41)29-33)23-11-15-27-39(31-37)25-13-9-7-5-6-8-10-14-26-40-28-16-12-24-38(4-2,32-40)34-20-18-22-36(42)30-34/h17-22,29-30,41-42H,3-16,23-28,31-32H2,1-2H3 |
InChI Key |
PCOSLLZEMYSIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCN(C1)CCCCCCCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-dibenzyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851347.png)


![3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol](/img/structure/B10851376.png)
![3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol](/img/structure/B10851377.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851385.png)
![3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol](/img/structure/B10851390.png)
![N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide](/img/structure/B10851394.png)
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]undecanamide](/img/structure/B10851407.png)
![N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851414.png)
![3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol](/img/structure/B10851416.png)
